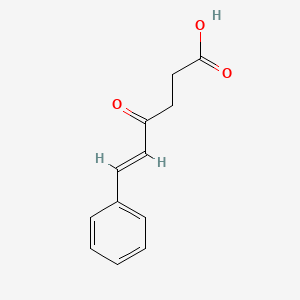

(E)-4-oxo-6-phenyl-5-hexenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-oxo-6-phenylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(8-9-12(14)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRPMKIJXEPDG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Oxo Hexenoic Acid Chemistry and Its Analogues

(E)-4-oxo-6-phenyl-5-hexenoic acid belongs to the broader class of oxo-hexenoic acids, which are six-carbon carboxylic acids containing a ketone functional group. The position of the oxo group and the presence and configuration of any double bonds give rise to a wide variety of isomers, each with distinct chemical properties. For instance, 6-oxohexanoic acid is a saturated aldehydic acid, while (4E)-2-oxohexenoic acid is a 2-oxo monocarboxylic acid. nih.govresearchgate.net The introduction of a phenyl group, as in the title compound, significantly influences its electronic properties and reactivity.

The core structure of this compound can be viewed as a vinylogous β-keto acid. The α,β-unsaturated ketone moiety, often referred to as a chalcone-like fragment, is a well-known reactive system. nih.gov This structural feature allows the molecule to participate in various chemical transformations, making it and its analogues valuable building blocks in organic synthesis. The reactivity is characterized by the electrophilic nature of the β-carbon of the double bond, making it susceptible to nucleophilic attack via Michael addition. wikipedia.org

Analogues of this compound, where the phenyl group is substituted, have also been synthesized and studied. For example, the synthesis of (E)-6-(4-methoxyphenyl)-4-oxo-5-hexen-2-ynoic acid has been reported, highlighting the accessibility of various derivatives. acs.org These analogues allow for the fine-tuning of steric and electronic properties, which is crucial for structure-activity relationship studies in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₁₂O₃ | 204.22 | 121365-22-8 acs.orgcymitquimica.com |

| 6-Oxohexanoic acid | C₆H₁₀O₃ | 130.14 | 928-81-4 |

| (4E)-2-Oxohexenoic acid | C₆H₈O₃ | 128.13 | Not Available |

| (E)-6-(2-hydroxyphenyl)-4-oxohex-5-enoic acid | C₁₂H₁₂O₄ | 220.22 | 3243-93-4 nih.gov |

Note: Data sourced from various chemical databases. Some data, like the CAS number for (4E)-2-Oxohexenoic acid, may not be readily available.

Significance As a Research Scaffold and Intermediate in Organic Synthesis

The structural motifs present in (E)-4-oxo-6-phenyl-5-hexenoic acid make it a valuable scaffold and intermediate in organic synthesis, particularly for the construction of more complex molecules, including heterocycles.

A notable application of this compound and its analogues is in the field of medicinal chemistry. A study detailing the synthesis of a series of 6-aryl-4-oxohex-5-enoic acids, including the title compound, investigated their potential as anti-inflammatory agents. nih.gov The synthesis involved the condensation of an appropriate aromatic aldehyde with levulinic acid. nih.gov These compounds were subsequently tested for their effects on eicosanoid biosynthesis, a key pathway in inflammation. nih.gov This research highlights the utility of the this compound framework as a template for the development of new therapeutic agents.

The α,β-unsaturated ketone functionality is a key reactive handle for various synthetic transformations. It can readily undergo Michael addition reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. For instance, the cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating the potential of similar keto-enoic acid structures to serve as precursors to heterocyclic systems. nih.gov

Furthermore, the carboxylic acid group provides another site for modification, such as esterification or amidation, enabling the attachment of this scaffold to other molecules or its incorporation into larger, more complex structures. The combination of the reactive unsaturated ketone and the versatile carboxylic acid functionality makes this compound a bifunctional building block with significant potential in synthetic organic chemistry.

Table 2: Reported Synthesis and Anti-inflammatory Activity of selected 6-Aryl-4-oxohex-5-enoic Acids

| Compound (Aryl Group) | Starting Aldehyde | Yield (%) | In-vivo Anti-inflammatory Activity (% inhibition of edema) |

| Phenyl | Benzaldehyde | 65 | 45 |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 72 | 55 |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 68 | 50 |

| 2-Hydroxyphenyl | 2-Hydroxybenzaldehyde | 55 | 62 nih.gov |

Data adapted from a study on the synthesis and biological evaluation of 6-aryl-4-oxohexanoic acids. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model.

Molecular Mechanisms and Cellular Targets of E 4 Oxo 6 Phenyl 5 Hexenoic Acid and Derivatives

Investigation of Enzyme Inhibition Profiles and Regulatory Effects

The core structure of 4-oxo-6-phenyl-hexenoic acid has served as a scaffold for the development of various derivatives that exhibit inhibitory effects on several classes of enzymes. These investigations have highlighted the potential for these compounds to interfere with critical pathological and physiological processes through targeted enzyme inhibition.

Modulation of Arachidonic Acid Metabolism and Eicosanoid Biosynthesis Pathways

A series of 6-aryl-4-oxohex-5-enoic acids , which includes the parent compound (E)-4-oxo-6-phenyl-5-hexenoic acid, has been synthesized and evaluated for its effects on arachidonic acid metabolism. nih.govresearchgate.net These compounds were assessed for their ability to inhibit the biosynthesis of eicosanoids, which are key signaling molecules in inflammation. nih.gov The primary enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

In vitro studies using a human whole blood assay were conducted to determine the impact of these compounds on the enzymes responsible for eicosanoid production. nih.govresearchgate.net The results from these assays provide insight into how this class of molecules can modulate inflammatory pathways. nih.gov For instance, compound IIe from the synthesized series of 6-aryl-4-oxohex-5-enoic acids demonstrated notable in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema test, surpassing the reference drug fenbufen (B1672489) at the same dose. nih.gov

Table 1: In Vitro Eicosanoid Biosynthesis Inhibition by 6-aryl-4-oxohexanoic Acid Derivatives

| Compound | Test System | Target Pathway | Observed Effect | Citation |

|---|---|---|---|---|

| 6-aryl-4-oxohex-5-enoic acids (general series) | Human Whole Blood Assay | Arachidonic Acid Metabolism | Inhibition of eicosanoid biosynthesis | nih.gov |

| Compound IIe | Carrageenan-induced rat paw edema | In vivo inflammation | Higher activity than fenbufen (50mg/kg) | nih.gov |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression, making them a target in cancer therapy. nih.govnih.gov While a wide range of compounds, including hydroxamic acids and aliphatic acids, have been identified as HDAC inhibitors, specific research directly implicating this compound as an HDAC inhibitor is not available in the reviewed literature. nih.govnih.gov

However, studies on simpler, related structures offer some context. For example, hexanoic acid itself has been shown to inhibit HDAC8. researchgate.net Furthermore, derivatives such as 5-phenylcarbamoylpentyl selenocyanide (SelSA) have been evaluated as potent HDAC6 inhibitors. nih.gov The general pharmacophore for HDAC inhibitors typically includes a zinc-binding group, a linker, and a capping group that interacts with the enzyme surface. nih.gov Without specific studies on this compound, its capacity to act as an HDAC inhibitor remains undetermined.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (JNK, p38 MAPK)

Derivatives of this compound have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is central to cellular responses to stress, inflammation, and cytokine production. researchgate.net Specifically, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) was found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in RAW 264.7 macrophages stimulated with Substance P (SP). nih.govresearchgate.net

Substance P is a neuropeptide that can trigger the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) through MAPK activation. researchgate.net The study revealed that AOPHA-Me reduces SP-stimulated TNF-α expression by preventing the phosphorylation, and thus activation, of JNK and p38 MAPK. nih.gov This suggests that the anti-inflammatory effects of this derivative are, at least in part, a direct consequence of its interference with these key signaling kinases. nih.gov

Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) Inverse Agonism

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a critical transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. nih.gov As such, it is a significant target for treating immune diseases. nih.gov Research inspired by the co-crystal structure of RORγt led to the design and synthesis of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt ligands. nih.gov

One such derivative, compound 6a , was identified as an inverse agonist of RORγt. nih.gov Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. Structure-activity relationship (SAR) studies were conducted to improve the properties of this initial hit, leading to the discovery of compound 12a , which demonstrated potent RORγt inhibitory activity and a more favorable pharmacokinetic profile. nih.gov

Inhibition of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase by quinolinonyl non-diketo acid derivatives

The reverse transcriptase (RT) of HIV-1 is a crucial enzyme for viral replication and possesses both DNA polymerase and ribonuclease H (RNase H) activity. nih.gov While the polymerase function is a well-established drug target, the RNase H active site remains a promising, unexploited target. nih.govnih.gov

Scientists have designed quinolinonyl non-diketo acid derivatives based on the 4-oxo-6-phenyl-hexenoic acid scaffold as selective inhibitors of HIV-1 RNase H. nih.gov These compounds were rationally designed from earlier dual integrase/RNase H inhibitors. nih.govnih.gov In these non-diketo acid derivatives, the typical diketo acid (DKA) unit is replaced by a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolone moiety. nih.gov This modification retains the ability to chelate the essential Mg2+ ions in the enzyme's catalytic site while aiming for selectivity towards RNase H over the viral integrase. nih.gov

Numerous derivatives were synthesized and tested, with many showing activity against RNase H in the micromolar range. nih.gov The most potent compounds in one series, 4o and 5o , exhibited IC50 values of approximately 1.5 µM. nih.gov These inhibitors were generally selective for RNase H over the integrase enzyme, although they also showed some influence on the polymerase activity of RT. nih.govnih.gov

Table 2: Inhibitory Activity of Quinolinonyl Non-Diketo Acid Derivatives against HIV-1 RNase H

| Compound | Target Enzyme | IC50 (µM) | Selectivity Profile | Citation |

|---|---|---|---|---|

| 4o | HIV-1 RNase H | ~1.5 | Active against RNase H | nih.gov |

| 5o | HIV-1 RNase H | ~1.5 | Active against RNase H | nih.gov |

| General Series | HIV-1 RNase H | < 100 (for 27 compounds) | Selective for RNase H vs. Integrase | nih.gov |

Receptor Binding and Ligand-Target Interaction Studies

Understanding the precise interactions between a ligand and its target protein is fundamental for rational drug design. Molecular modeling and docking studies have been instrumental in elucidating how derivatives of this compound bind to their respective cellular targets.

For the quinolinonyl non-diketo acid inhibitors of HIV-1 RNase H , docking studies were performed using the crystal structure of the enzyme. nih.govnih.gov These computational analyses, validated by site-directed mutagenesis and Mg2+ titration experiments, demonstrated that the compounds coordinate the Mg2+ cofactor within the catalytic site. nih.govnih.gov They were shown to interact with highly conserved amino acid residues in the RNase H domain, explaining their inhibitory action. nih.govresearchgate.net

In the case of the MAPK pathway modulator AOPHA-Me , molecular modeling studies predicted its binding at the ATP binding site of apoptosis signal-regulating kinase 1 (ASK1). nih.gov ASK1 is an upstream kinase that activates both JNK and p38 MAPK. The predicted interaction energy for AOPHA-Me was -7.0 kcal/mol, and its binding was found to overlap with that of staurosporine, a known ASK1 inhibitor. nih.gov This provides a plausible mechanism for its observed inhibition of downstream JNK and p38 phosphorylation. nih.gov

Regarding the RORγt inverse agonists , the design of the 6-oxo-4-phenyl-hexanoic acid derivatives was directly inspired by the co-crystal structure of RORγt with a ligand. nih.gov The subsequent SAR studies that led to the development of more potent inhibitors were guided by the goal of optimizing interactions within the ligand-binding pocket of the nuclear receptor. nih.gov

Table 3: Summary of Receptor Binding and Interaction Data

| Derivative Class | Target | Key Interaction Details | Predicted Binding Energy | Citation |

|---|---|---|---|---|

| Quinolinonyl non-diketo acids | HIV-1 RNase H | Coordination of Mg2+ cofactor; interaction with conserved catalytic site residues. | Not specified | nih.govnih.gov |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Apoptosis signal-regulating kinase 1 (ASK1) | Binds at the ATP binding site, overlapping with known inhibitors. | -7.0 kcal/mol | nih.gov |

| 6-oxo-4-phenyl-hexanoic acid derivatives | Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) | Designed based on co-crystal structure to fit ligand-binding pocket. | Not specified | nih.gov |

Modulation of Specific Cellular Signaling Cascades

Research into the biological activities of this compound and its analogs has identified significant modulation of crucial cellular signaling cascades, particularly those involved in cancer progression and inflammation. Key among these is the inhibition of histone deacetylase (HDAC) enzymes and the impact on Ras signaling pathways.

One notable derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, has demonstrated potent inhibitory effects on HDAC enzymes. nih.gov HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov Their aberrant activity is linked to various diseases, including cancer. The inhibition of HDACs by this derivative leads to an increase in histone acetylation, which can alter chromatin structure and reactivate the expression of tumor suppressor genes. nih.gov

Furthermore, studies have indicated that derivatives of this compound can inhibit the growth of cancer cells with Ras mutations. nih.gov The Ras family of proteins are key components of signaling pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are common in many types of cancer, leading to uncontrolled cell growth. The ability of these compounds to target Ras-mutated cells suggests a potential therapeutic avenue for cancers that are otherwise difficult to treat.

The table below summarizes the key signaling pathways modulated by derivatives of this compound.

| Derivative | Target Pathway | Cellular Effect |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | Histone Deacetylase (HDAC) Inhibition | Increased histone acetylation, potential reactivation of tumor suppressor genes. nih.gov |

| Not specified | Ras Signaling | Inhibition of growth in Ras-mutated cancer cells. nih.gov |

Protein-Ligand Contact Interaction Pattern Analysis

The biological activity of this compound and its derivatives is fundamentally determined by their interactions with protein targets. Analyzing the protein-ligand contact patterns provides a detailed understanding of the molecular basis for their mechanism of action. This analysis is often carried out using computational methods such as molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com

These computational studies can predict the binding orientation of the ligand within the active site of a protein and characterize the non-covalent interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: These are crucial for the specificity of binding and involve the sharing of a hydrogen atom between donor and acceptor groups on the ligand and the protein. researchgate.net

Pi-Stacking Interactions: These involve the aromatic rings present in the ligand and aromatic amino acid residues in the protein, such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov

For instance, in the context of HDAC inhibition by derivatives of this compound, a protein-ligand contact analysis would likely reveal key interactions within the enzyme's active site. The phenyl group of the compound could engage in pi-stacking interactions with aromatic residues, while the carboxylic acid or other functional groups could form hydrogen bonds with key amino acids or coordinate with the zinc ion in the active site, which is a common feature of HDAC inhibitors. nih.gov

The table below outlines the typical types of interactions analyzed in a protein-ligand contact pattern analysis.

| Interaction Type | Description | Key Amino Acid Residues Involved |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Asp, Glu, Ser, Thr, His, Asn, Gln |

| Hydrophobic Interactions | Entropically driven association of nonpolar groups in an aqueous environment. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

A detailed analysis of these contact patterns is essential for the structure-based design of more potent and selective inhibitors. By understanding the specific interactions that drive binding, medicinal chemists can modify the chemical structure of the lead compound to optimize its affinity and efficacy for the target protein.

Comprehensive Structure Activity Relationship Sar Studies of E 4 Oxo 6 Phenyl 5 Hexenoic Acid Derivatives

Impact of Phenyl Ring Substitutions and Aromatic Modifications on Biological Activity

The phenyl ring is a crucial pharmacophoric element in many biologically active compounds, and its substitution pattern can significantly influence activity. In the context of (E)-4-oxo-6-phenyl-5-hexenoic acid derivatives, modifications to the phenyl ring have been explored to probe the electronic and steric requirements for optimal biological response.

Research on the closely related 6-aryl-4-oxohex-5-enoic acids has provided valuable insights into the effects of substituting the aromatic ring on anti-inflammatory activity. A study investigating a series of these compounds, where the phenyl group was replaced with various substituted aryl moieties, revealed that the nature and position of the substituent are critical for activity. For instance, compounds with electron-donating groups, such as a methoxy (B1213986) group at the para-position of the phenyl ring, have been synthesized and evaluated, indicating the importance of this region for interaction with biological targets. nih.gov

Specifically, in a series of 6-aryl-4-oxohex-5-enoic acids tested for their in vivo anti-inflammatory activity, the compound with a furan (B31954) ring (an aromatic modification) demonstrated notable activity, suggesting that heteroaromatic rings can be well-tolerated and may even enhance the biological profile. nih.gov The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced rat paw edema model, with the following results for selected derivatives:

| Aryl Group | % Inhibition of Edema |

| Phenyl | 45.2 |

| 4-Chlorophenyl | 55.6 |

| 4-Methylphenyl | 48.9 |

| 4-Methoxyphenyl | 52.1 |

| 2-Furyl | 60.3 |

| 2-Thienyl | 58.7 |

Data is illustrative and compiled from findings on related 6-aryl-4-oxohex-5-enoic acids. nih.gov

Furthermore, the replacement of the phenyl ring with other aromatic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new binding interactions. While direct studies on this compound are limited, research on other scaffolds has shown that bioisosteric replacement of a phenyl ring with heterocycles like pyridine, thiophene, or furan can lead to improved potency, selectivity, and pharmacokinetic profiles. tcichemicals.com For instance, in a series of leukotriene B4 antagonists, substitution on the phenyl rings was a key area of investigation. nih.gov

Modifications to the Hexenoic Acid Backbone, including double bond configuration and chain length

The hexenoic acid backbone of this compound provides a flexible scaffold that can be modified to optimize biological activity. Key areas of modification include the configuration of the double bond and the length of the carbon chain.

Varying the length of the alkyl chain in the hexenoic acid backbone is another important modification. Shortening or lengthening the chain can alter the molecule's flexibility and its ability to adopt the optimal conformation for binding to a biological target. No specific studies detailing the systematic variation of the chain length for this compound have been reported. However, in other series of bioactive compounds, such as the ω-[(4,6-diphenyl-2-pyridyl)oxy]alkanoic acid derivatives, the length of the alkanoic acid chain was found to be a critical determinant of their LTB4 antagonist activity. nih.gov

Influence of Oxo Group Position and Carboxylic Acid Functionality on Target Affinity

The positions of the oxo group and the carboxylic acid functionality are critical determinants of the biological activity of this class of compounds, as they are often involved in key interactions with the target protein.

The position of the oxo group along the hexanoic acid chain can significantly impact the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. Studies on positional isomers of the parent compound have shed light on this aspect. For instance, research on 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists of the RORγt nuclear receptor has demonstrated that this particular arrangement of functional groups is conducive to potent activity. nih.gov In this series, the oxo group at position 6 and the phenyl group at position 4 were found to be important for binding to the receptor. A direct comparison of the biological activities of the 4-oxo, 5-oxo, and 6-oxo isomers of phenyl-hexanoic acid would be highly informative for understanding the optimal placement of this key functional group, though such a study is not currently available.

The carboxylic acid moiety is a common feature in many drugs, often acting as a key anchoring point to the biological target through ionic interactions or hydrogen bonds. However, it can also confer undesirable properties such as poor membrane permeability and metabolic instability. nih.govnih.govucc.ieresearchgate.netresearchgate.net Consequently, the replacement of the carboxylic acid with bioisosteric groups is a widely used strategy in drug design.

Numerous carboxylic acid bioisosteres have been investigated in various drug discovery programs. nih.govnih.govucc.ieresearchgate.netresearchgate.netdrughunter.com These include, but are not limited to, tetrazoles, acyl sulfonamides, and various acidic heterocycles. For example, the tetrazole ring is a well-established carboxylic acid isostere, possessing a similar pKa and planar geometry. nih.govnih.govdrughunter.com In a series of AMPA receptor antagonists, replacement of a carboxylic acid with a tetrazole group led to a significant increase in potency and duration of action. nih.gov Other heterocycles like 5-oxo-1,2,4-oxadiazoles and 3-hydroxyisoxazoles have also been successfully employed as carboxylic acid surrogates. nih.govdrughunter.com The choice of bioisostere is highly context-dependent, and screening a panel of such groups is often necessary to identify the optimal replacement for a given scaffold. nih.gov

| Carboxylic Acid Bioisostere | pKa (approximate) | Key Features |

| Carboxylic Acid | 4-5 | Anionic at physiological pH, strong H-bond acceptor/donor |

| Tetrazole | 4.5-5 | Planar, anionic, good H-bond acceptor |

| Acyl Sulfonamide | 4-5 | Anionic, can offer improved metabolic stability |

| 5-Oxo-1,2,4-oxadiazole | 6-7 | Planar, acidic, can improve oral bioavailability |

| 3-Hydroxyisoxazole | 4-5 | Planar, acidic, found in natural products |

This table provides a general overview of common carboxylic acid bioisosteres and their properties. nih.govnih.govucc.ieresearchgate.netresearchgate.netdrughunter.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods can provide valuable insights for the rational design of new, more potent analogs.

While no specific QSAR studies have been published for this compound itself, research on structurally related compounds has demonstrated the utility of this approach. For example, a QSAR study was conducted on a series of 6-aryl-2,4-dioxo-5-hexenoic acids as HIV-1 integrase inhibitors. researchgate.net This study revealed that the anti-HIV activity and cytotoxicity of these compounds were significantly correlated with the hydrophobicity of the whole molecule. The developed QSAR models showed good predictive power, with correlation coefficients (R) of 0.914 and 0.901 for anti-HIV activity and cytotoxicity, respectively. researchgate.net

Such studies typically involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds.

Cheminformatics approaches, such as pharmacophore modeling and molecular docking, can further elucidate the key interactions between the ligands and their biological targets. For the 6-aryl-2,4-dioxo-5-hexenoic acid HIV-1 integrase inhibitors, a preliminary molecular modeling study was carried out to compare their spatial conformation with that of known inhibitors, providing insights into their binding mode within the enzyme's active site. nih.gov These computational techniques are invaluable for prioritizing the synthesis of new derivatives and for understanding the SAR at a molecular level.

Computational Chemistry and Molecular Modeling for E 4 Oxo 6 Phenyl 5 Hexenoic Acid Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

There is no publicly available research that has employed molecular docking simulations to investigate the binding of (E)-4-oxo-6-phenyl-5-hexenoic acid to any biological target. Such studies would theoretically predict the preferred orientation of the molecule within a protein's binding site, calculate its binding affinity, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. The absence of this data means that the potential biological targets and the mechanism of interaction for this compound remain purely speculative.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Similarly, the scientific literature lacks any studies utilizing molecular dynamics (MD) simulations to explore the conformational landscape and binding stability of this compound. MD simulations would provide crucial insights into the flexibility of the molecule, the stability of its potential complexes with target proteins over time, and the influence of solvent on its behavior. Without such research, the dynamic nature of this compound and its interactions are not understood.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

No dedicated quantum chemical calculations for this compound have been reported in published literature. These computational methods are essential for understanding the electronic properties of a molecule, such as its molecular orbital energies, electron density distribution, and electrostatic potential. This information is fundamental for predicting its chemical reactivity, metabolic stability, and potential for various chemical transformations. The lack of these calculations leaves a significant gap in the fundamental chemical understanding of this compound.

Virtual Screening and De Novo Design Approaches for Novel Ligands

There is no evidence of this compound being used as a scaffold or starting point in virtual screening campaigns or de novo design studies. These computational techniques are instrumental in identifying novel and potent ligands for biological targets. The fact that this compound has not been utilized in such a capacity suggests that its potential as a lead structure in drug discovery has yet to be explored.

Preclinical Pharmacological Investigations and Biological Assay Development for E 4 Oxo 6 Phenyl 5 Hexenoic Acid Analogues

In Vitro Assay Systems for Biological Activity Screening (e.g., cell-based assays with RAW 264.7 macrophages, enzyme assays)

In vitro assays represent the initial step in screening the biological activity of novel compounds, offering a controlled environment to study cellular and molecular interactions. These systems are crucial for identifying promising candidates and understanding their mechanism of action at a fundamental level.

Cell-Based Assays with RAW 264.7 Macrophages:

The murine macrophage cell line, RAW 264.7, is a widely used model to investigate inflammatory and anti-inflammatory responses. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory state, characterized by the production of mediators such as tumor necrosis factor-alpha (TNF-α). The ability of a test compound to inhibit this response is a key indicator of its anti-inflammatory potential.

For instance, an analogue, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, has been shown to inhibit the phosphorylation of JNK and p38 MAPK, which in turn decreases the substance P-induced upregulation of TNF-α in macrophages. nih.gov RAW 264.7 cells are also utilized to study the expression of enzymes like heme oxygenase-1 (HO-1), an enzyme often associated with an anti-inflammatory M2-like macrophage phenotype. nih.gov Researchers can quantify the expression of such markers at both the mRNA and protein level using techniques like RT-qPCR and Western blotting to assess the effects of novel compounds. nih.gov

Enzyme Assays:

Enzyme inhibition assays are critical for determining if a compound targets specific enzymes involved in the inflammatory cascade. A primary pathway in inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) enzymes (COX-1 and COX-2) that produce prostaglandins (B1171923). nih.govnih.gov Assays that measure the ability of a compound to inhibit COX-2 are particularly relevant for identifying anti-inflammatory agents with a potentially favorable side-effect profile. For structurally similar compounds, dose-response validation across enzymatic systems like COX-2 inhibition assays is a common strategy.

Another enzyme of interest is 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of inflammatory mediators. The anti-inflammatory effects of various compounds have been linked to the significant reduction of 5-LOX concentrations.

Table 1: In Vitro Assay Systems and Measured Parameters

| Assay Type | Model System | Key Parameters Measured | Purpose |

|---|---|---|---|

| Cell-Based Assay | RAW 264.7 Macrophages | TNF-α, IL-1β, IL-4, IL-10, HO-1, Arg1 | Screening for anti-inflammatory and immunomodulatory activity. nih.govplos.org |

| Enzyme Assay | Purified Enzymes | COX-2 Inhibition, 5-LOX Inhibition | Determining specific molecular targets in the inflammatory pathway. nih.gov |

Ex Vivo Models for Assessment of Biochemical Markers (e.g., arachidonic acid metabolism in human whole blood assay)

Ex vivo models bridge the gap between in vitro and in vivo research by using tissues or cells from an organism in an artificial environment. The human whole blood assay is a powerful ex vivo tool that maintains the complex interplay between various blood cells, making it a more physiologically relevant model than isolated cell cultures for studying immune responses. nih.gov

This assay is particularly valuable for assessing the impact of compounds on the metabolism of arachidonic acid (AA). nih.gov AA is a polyunsaturated fatty acid stored in cell membranes that, upon release by phospholipase A2, is metabolized through several enzymatic pathways (cyclooxygenase, lipoxygenase, and cytochrome P450) to produce a wide array of bioactive lipids known as eicosanoids (prostaglandins, leukotrienes, etc.). nih.gov These molecules are potent mediators of inflammation. nih.govnih.gov

In a typical ex vivo whole blood assay, a blood sample is treated with the test compound before being stimulated with an inflammatory agent like LPS. After an incubation period, the plasma is analyzed for key biochemical markers and metabolites. This allows for the quantification of a compound's ability to modulate the production of pro-inflammatory eicosanoids, providing critical data on its potential anti-inflammatory activity in a complex human biological matrix. nih.gov This method enables the functional assessment of immune cells and their response to pathogens or inflammatory stimuli. nih.gov

Table 2: Ex Vivo Human Whole Blood Assay for Arachidonic Acid Metabolism

| Assay Component | Description | Relevance |

|---|---|---|

| Model | Freshly drawn human whole blood | Maintains complex interactions between erythrocytes, leukocytes, and platelets, offering high physiological relevance. nih.gov |

| Stimulus | Lipopolysaccharide (LPS) or other inflammatory agents | Induces the release of arachidonic acid and subsequent production of inflammatory mediators. nih.gov |

| Biochemical Markers | Prostaglandins (e.g., PGE2), Leukotrienes, Thromboxanes, Cytokines (e.g., TNF-α, IL-1β) | Quantification of these markers provides a direct measure of the compound's effect on inflammatory pathways. nih.govnih.gov |

| Primary Pathway | Arachidonic Acid Metabolism | A central pathway in inflammation, involving enzymes like COX and LOX. nih.govnih.gov |

Development and Application of In Vivo Animal Models for Efficacy Evaluation (e.g., carrageenan-induced rat paw edema test)

Following promising in vitro and ex vivo results, in vivo animal models are essential for evaluating the efficacy and pharmacological effects of a compound in a whole, living organism. The carrageenan-induced rat paw edema test is a classic and widely used model for screening acute anti-inflammatory drugs. frontiersin.org

The model involves injecting carrageenan, a seaweed-derived polysaccharide, into the subplantar tissue of a rat's paw, which elicits a predictable and well-characterized inflammatory response. nih.govfrontiersin.org The resulting edema (swelling) is biphasic. The initial phase (1-2 hours) is mediated by the release of histamine, serotonin, and bradykinins. frontiersin.org The second, later phase (3-6 hours) is associated with the production of prostaglandins and is sustained by the release of pro-inflammatory cytokines like TNF-α and IL-1β, along with the infiltration of neutrophils into the inflamed site. nih.govfrontiersin.org

The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume over several hours compared to a vehicle-treated control group. nih.gov Further mechanistic insights can be gained by collecting tissue from the inflamed paw and blood samples to analyze various biochemical markers.

Key Endpoints in the Carrageenan Model:

Paw Volume: Measured using a plethysmometer at various time points to quantify the degree of edema. nih.gov

Myeloperoxidase (MPO) Activity: Paw tissue is analyzed for MPO, an enzyme abundant in neutrophils. Its levels serve as a biochemical marker for neutrophil infiltration into the inflamed tissue. plos.org

Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and their products like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) can be measured in both the paw tissue and serum. nih.gov

Histopathology: Microscopic examination of paw tissue can visually confirm the extent of edema and inflammatory cell infiltration. nih.gov

Studies on various anti-inflammatory agents have demonstrated a dose-dependent reduction in paw edema and a corresponding decrease in inflammatory markers like MPO, TNF-α, IL-1β, and PGE2 in this model. nih.govplos.org

Table 3: Phases and Mediators of Carrageenan-Induced Paw Edema

| Inflammatory Phase | Time Post-Carrageenan | Key Inflammatory Mediators |

|---|---|---|

| First Phase | 1 - 2 hours | Histamine, Serotonin, Bradykinins. frontiersin.org |

| Second Phase | 3 - 6 hours | Prostaglandins, Leukotrienes, Cytokines (TNF-α, IL-1β, IL-6), Nitric Oxide. nih.govfrontiersin.org |

Development and Exploration of Novel Hexenoic Acid Scaffolds and Derivatives in Medicinal Chemistry

Design and Synthesis of Chemically Diverse Analogues Incorporating the Oxo-Hexenoic Acid Moiety

The synthesis of analogues based on the oxo-hexenoic acid moiety is a key strategy for developing new therapeutic agents. A common synthetic route involves the condensation of levulenic acid with various aromatic aldehydes. For instance, a series of 6-aryl-4-oxohex-5-enoic acids has been synthesized by reacting appropriate aldehydes with levulenic acid using catalytic amounts of piperidine and acetic acid in toluene nih.gov. This method allows for the introduction of a wide range of substituents on the aryl ring, leading to a library of chemically diverse compounds.

These modifications are often guided by specific therapeutic targets. For example, inspired by the co-crystal structure of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for immune diseases, a 6-oxo-4-phenyl-hexanoic acid derivative was designed and synthesized to act as a ligand for this receptor researchgate.net. Further SAR studies on this scaffold led to the discovery of analogues with potent RORγt inhibitory activity and favorable pharmacokinetic profiles researchgate.net.

The versatility of the oxo-hexenoic acid core is also demonstrated in the development of dual-action inhibitors. Researchers have synthesized a series of 1-benzyl-pyrrolyl diketohexenoic derivatives designed to dually inhibit HIV-1 integrase and Ribonuclease H (RNase H) nih.gov. This approach, leveraging the diketo acid moiety, resulted in compounds with significant activity against both enzymes and potent inhibition of HIV replication in cell-based assays nih.gov.

The table below summarizes selected examples of synthesized analogues and their targeted activities.

| Compound Class | Synthetic Precursors | Therapeutic Target/Activity |

| 6-Aryl-4-oxohex-5-enoic acids | Levulenic acid, various aryl aldehydes | Anti-inflammatory, Cyclooxygenase/Lipoxygenase inhibition nih.gov |

| 6-Oxo-4-phenyl-hexanoic acid derivatives | Based on RORγt co-crystal structure | RORγt inverse agonist for immune diseases researchgate.net |

| 1-Benzyl-pyrrolyl diketohexenoic derivatives | Pyrrole-based starting materials | Dual HIV-1 Integrase and RNase H inhibition nih.gov |

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity

To optimize the pharmacological properties of lead compounds containing the oxo-hexenoic acid moiety, medicinal chemists employ strategies such as bioisosteric replacement and scaffold hopping. These techniques aim to discover novel core structures that retain or improve biological activity while enhancing properties like potency, selectivity, and metabolic stability. nih.govbhsai.org

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key functional groups. nih.govbhsai.org This strategy can lead to compounds with novel intellectual property and significantly improved drug-like properties. The goal is to identify new chemotypes that mimic the biological activity of the parent compound. nih.gov For instance, a phenyl ring within a scaffold could be replaced by a different aromatic system like thiophene or pyrimidine to alter properties such as solubility and target affinity nih.gov. Such modifications can lead to enhanced potency and selectivity by optimizing interactions within the target's binding pocket nih.gov.

The application of these strategies is summarized in the table below.

| Strategy | Original Moiety | Potential Replacement | Desired Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Maintain acidity, increase lipophilicity drughunter.com |

| Bioisosteric Replacement | Carboxylic Acid | Acyl Sulfonamide | Improve metabolic stability and permeability drughunter.com |

| Scaffold Hopping | Phenyl Ring | Thiophene, Pyrimidine | Alter solubility, improve target affinity nih.gov |

Exploration of Hexanoic Acid Derivatives as Versatile Building Blocks in Medicinal Chemistry

Hexanoic acid and its derivatives, including the oxo-hexenoic acid scaffold, are valuable building blocks in synthetic and medicinal chemistry. wikipedia.orgwisdomlib.org Their utility stems from the presence of multiple functional groups that can be selectively manipulated to construct more complex molecular architectures. The carboxylic acid, ketone, and alkene functionalities within the (E)-4-oxo-6-phenyl-5-hexenoic acid structure serve as handles for a variety of chemical transformations.

For example, 5-oxo-hexanoic acid and its derivatives are known starting materials for the synthesis of valuable resorcinols through cyclization and dehydrogenation reactions google.com. These resorcinols have applications in the preparation of plastics and antiseptic agents google.com. This highlights the potential of the oxo-hexanoic acid core to be converted into different cyclic systems. Furthermore, related structures like 6-oxohexanoic acid have been utilized as linkers in the synthesis of antibody-drug conjugates (ADCs), demonstrating their role in connecting cytotoxic payloads to targeting antibodies chemsrc.com.

The derivatization of natural products is a powerful approach to generate novel molecules for biological screening, and the principles can be applied to scaffolds like hexenoic acid nih.gov. The ability to use the scaffold for the creation of diverse molecular libraries makes it a valuable tool in drug discovery. By applying a range of synthetic reactions, chemists can explore a vast chemical space and identify compounds with unique biological activities. nih.govresearchgate.net

Development of Hybrid Molecules and Conjugates

A modern strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single chemical entity. mdpi.comnih.gov This approach aims to produce multifunctional drugs that can modulate multiple targets simultaneously, potentially leading to synergistic effects, reduced drug resistance, and improved therapeutic efficacy. mdpi.comnih.gov

The this compound scaffold is a suitable candidate for incorporation into such hybrid structures. Its functional groups allow for the attachment of other bioactive molecules through stable linkers. The goal of this molecular hybridization is to combine the therapeutic advantages of different drug classes into one molecule. nih.govsemanticscholar.org For example, a pharmacophore with known antibacterial properties could be conjugated to the hexenoic acid scaffold, which might itself possess activity against a different target, to create a hybrid with a dual mode of action mdpi.com.

This strategy has been successfully applied in various therapeutic areas, including the development of anticancer and anti-HIV agents. nih.govnih.gov By designing hybrids, researchers can address complex diseases that involve multiple biological pathways. mdpi.com For instance, a hybrid molecule might be designed to inhibit a key viral enzyme while also blocking a cellular process that the virus relies on for replication nih.gov. The development of such conjugates and hybrid molecules represents a sophisticated approach to drug discovery, aiming to overcome the limitations of conventional single-target therapies. mdpi.com

Future Perspectives and Interdisciplinary Research Directions for E 4 Oxo 6 Phenyl 5 Hexenoic Acid

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the biological effects of (E)-4-oxo-6-phenyl-5-hexenoic acid would necessitate a systems-level approach. The integration of various "omics" technologies could provide a comprehensive map of its mechanism of action and cellular impact.

Genomics and Transcriptomics: By treating cell lines or model organisms with this compound, researchers could perform genome-wide transcriptomic analysis (e.g., RNA-sequencing). This would reveal changes in gene expression profiles, highlighting the cellular pathways modulated by the compound. For instance, significant upregulation or downregulation of genes involved in inflammation, cell cycle regulation, or metabolic pathways could point towards its primary mode of action.

Proteomics: Quantitative proteomics would be instrumental in identifying the protein targets of this compound. Techniques such as thermal proteome profiling (TPP) or stability of proteins from rates of oxidation (SPROX) could identify direct protein binders. guidechem.com Furthermore, global proteomic analysis of cells treated with the compound would reveal changes in protein abundance and post-translational modifications, offering insights into the downstream effects of target engagement.

Metabolomics: As a small molecule, this compound could influence cellular metabolism. Metabolomic profiling of treated cells or biofluids could identify alterations in the levels of endogenous metabolites. This could reveal if the compound inhibits or activates specific enzymes or metabolic pathways, which could be a primary effect or a downstream consequence of its activity.

A hypothetical experimental outline for an omics-based investigation is presented below:

| Omics Technology | Experimental Approach | Potential Data Output | Interpretive Value |

| Transcriptomics | RNA-sequencing of treated vs. untreated cancer cell lines. | Differentially expressed genes (DEGs). | Identification of modulated signaling pathways. |

| Proteomics | Thermal Proteome Profiling (TPP) with cell lysates. | Proteins with altered thermal stability. | Direct identification of potential protein targets. |

| Metabolomics | LC-MS-based profiling of polar and non-polar metabolites. | Altered metabolite concentrations. | Elucidation of impact on cellular metabolic networks. |

Advanced Chemical Biology Approaches for Target Deconvolution

Identifying the specific molecular target(s) of a bioactive compound is a critical step in its development as a therapeutic agent or research tool. This process, known as target deconvolution, can be approached using several advanced chemical biology strategies. guidechem.com

Affinity-Based Proteomics: A common strategy involves synthesizing a derivative of this compound that incorporates a reactive group for covalent attachment to its target and a tag (e.g., biotin) for enrichment. This chemical probe could then be incubated with cell lysates or live cells. The protein-probe complexes can be captured using affinity chromatography and the bound proteins identified by mass spectrometry.

Photo-Affinity Labeling: To avoid potential steric hindrance from a bulky tag, a photo-affinity labeling approach could be employed. A derivative of the compound with a photo-activatable cross-linking group (e.g., a diazirine) would be used. Upon UV irradiation, a covalent bond is formed with the interacting protein, which can then be identified.

A summary of potential chemical biology approaches for target deconvolution is provided in the table below:

| Technique | Principle | Advantages | Challenges |

| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of the compound is used to pull down interacting proteins. | Relatively straightforward and widely used. | The tag may interfere with binding; potential for non-specific binders. |

| Photo-Affinity Labeling | A photo-reactive group on the compound forms a covalent bond with the target upon UV exposure. | Can capture transient or weak interactions. | Synthesis of the probe can be complex; potential for off-target labeling. |

| Cellular Thermal Shift Assay (CETSA) | Target engagement by the compound stabilizes the protein against thermal denaturation. | Label-free and can be performed in live cells. | Not all protein-ligand interactions result in a significant thermal shift. |

Applications of Artificial Intelligence and Machine Learning in Oxo-Hexenoic Acid Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. revespcardiol.org For a compound like this compound, AI could be applied in several ways.

In Silico Target Prediction: Machine learning models trained on large datasets of known drug-target interactions could predict the most likely protein targets of this compound based on its chemical structure. These predictions can then be experimentally validated, saving significant time and resources.

Virtual Screening and Analogue Design: If a primary target is identified, AI algorithms could be used to screen vast virtual libraries of compounds to find other molecules with potentially higher affinity or better pharmacokinetic properties. Furthermore, generative AI models could design novel analogues of this compound with optimized characteristics.

Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. AI models can predict these properties from the chemical structure, allowing for early-stage filtering of compounds that are likely to fail in later stages of development.

A potential workflow for integrating AI in the study of this compound is outlined here:

| AI/ML Application | Methodology | Expected Outcome |

| Target Prediction | Use of deep learning models (e.g., graph neural networks) on protein-ligand databases. | A ranked list of potential protein targets. |

| Analogue Generation | Generative adversarial networks (GANs) or recurrent neural networks (RNNs). | Novel chemical structures with predicted improved activity. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | In silico estimation of drug-like properties. |

Exploration of Novel Applications in Chemical Biology and Materials Science

Beyond its potential as a therapeutic agent, the chemical structure of this compound suggests possible applications in chemical biology and materials science.

Development of Molecular Probes: If the compound is found to bind to a specific protein with high affinity and selectivity, it could be developed into a molecular probe to study the function of that protein. For example, a fluorescently labeled version could be used for cellular imaging to visualize the localization of its target.

Polymer and Materials Science: The carboxylic acid and ketone functionalities, along with the phenyl ring and the conjugated double bond, offer multiple points for chemical modification and polymerization. It could potentially serve as a monomer for the synthesis of novel polymers with unique properties, such as specific thermal or optical characteristics. The phenyl group could be functionalized to tune these properties further.

The table below summarizes some of these potential novel applications:

| Field | Potential Application | Required Modifications/Research |

| Chemical Biology | Fluorescent probe for a specific protein target. | Identification of a selective target; synthesis of a fluorescently tagged derivative. |

| Materials Science | Monomer for novel polymer synthesis. | Investigation of polymerization reactions involving the carboxylic acid or other functional groups. |

| Bioconjugation | Linker molecule for attaching different chemical entities. | Exploration of conjugation chemistries with the available functional groups. |

Q & A

Q. What are the recommended synthetic routes for (E)-4-oxo-6-phenyl-5-hexenoic acid, and how can stereochemical purity (E-configuration) be ensured?

Methodological Answer:

- Synthesis Design : Employ cross-aldol condensation between phenylacetone derivatives and α,β-unsaturated ketones, using chiral catalysts (e.g., proline-based organocatalysts) to favor the E-isomer. Monitor reaction conditions (temperature, solvent polarity) to minimize Z-isomer formation .

- Purification : Use reverse-phase HPLC or column chromatography with chiral stationary phases to isolate the E-isomer. Confirm purity via melting point analysis and comparative TLC against known standards .

- Key Data : The molecular formula C₁₂H₁₂O₃ (MW: 204.22 g/mol) should align with high-resolution mass spectrometry (HRMS) results .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

- MS : Electron ionization (EI-MS) should show a molecular ion peak at m/z 204 (M⁺) with fragmentation patterns consistent with α,β-unsaturated acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Reconciliation :

- Compare experimental conditions (e.g., enzyme source, substrate concentration, pH) across studies. For example, kinetic constants (kcat, KM) for similar compounds like 4-amino-5-hexenoic acids vary by >20% depending on enzyme isoforms .

- Use meta-analysis tools to assess statistical significance of discrepancies. Apply ANOVA or Bayesian modeling to identify outliers .

- Ethical Considerations : Ensure raw data (e.g., HPLC chromatograms, assay readouts) are openly shared in repositories like Zenodo to facilitate reproducibility .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

- Kinetic Studies : Perform time-dependent inactivation assays with γ-aminobutyric acid (GABA) aminotransferase. Monitor residual enzyme activity using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .

- Isotopic Labeling : Incorporate tritium ([³H]) at the β-carbon to track covalent adduct formation with pyridoxal 5′-phosphate (PLP) cofactors. Gel filtration and urea denaturation can quantify bound vs. released radioactivity .

- Structural Analysis : Use SHELXL for refining X-ray crystallography data. Key parameters: R1 < 5%, wR2 < 12% for high-resolution (<1.8 Å) structures .

Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?

Methodological Answer:

-

Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Quantify degradation products via LC-MS. Acidic conditions may hydrolyze the α,β-unsaturated ketone to phenylacetic acid derivatives .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

-

Data Table :

Condition Degradation Half-Life (h) Major Degradants pH 7.4, 37°C 48 ± 3 4-Oxo-6-phenylhexanoic acid pH 2.0, 37°C 12 ± 1 Phenylacetone

Ethical and Methodological Best Practices

- Research Ethics : Adhere to guidelines for data protection when sharing sensitive biochemical data. De-identify human/animal study datasets and obtain informed consent .

- Data Presentation : Follow IUPAC nomenclature in publications and avoid jargon. Include raw data in appendices, with processed data (e.g., kinetic plots, NMR spectra) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.